4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine
Description
Properties
IUPAC Name |
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c14-13(15,16)8-2-1-3-9(6-8)18-12-5-4-10(19(20)21)7-11(12)17/h1-7,18H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUAABWRDNQOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine typically involves multiple steps. One common method includes:
Nitration: The introduction of a nitro group to the benzene ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine undergoes several types of chemical reactions:
Oxidation: The nitro group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine .
Scientific Research Applications
4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitro-Substituted Phenylenediamines
(a) 3-Nitro-1,2-Phenylenediamine
- Structure : Nitro group at the 3-position, unsubstituted phenyl ring.
- Properties :
- Molecular Formula: C₆H₇N₃O₂
- Melting Point: 157–161°C
- CAS RN: 3694-52-8
- Applications : Used in dye synthesis and as a ligand in coordination chemistry. The absence of the trifluoromethyl group results in lower hydrophobicity compared to the target compound .
(b) 4-Nitro-1,2-Phenylenediamine
- Structure : Nitro group at the 4-position, unsubstituted phenyl ring.
- Properties :
- Molecular Formula: C₆H₇N₃O₂
- Melting Point: 196–201°C
- CAS RN: 99-56-9
- Applications : Similar to 3-nitro isomer but with higher thermal stability due to para-substitution. Lacks the trifluoromethyl group, leading to distinct electronic and solubility profiles .
(c) 2-Nitro-1,4-Phenylenediamine
- Structure : Nitro group at the 2-position, unsubstituted phenyl ring.
- Properties :
- Molecular Formula: C₆H₇N₃O₂
- Melting Point: 134–140°C
- CAS RN: 5307-14-2
- Applications : Primarily used in hair dyes. The ortho-nitro substitution reduces symmetry and alters reactivity compared to para-substituted analogs .
Trifluoromethyl-Substituted Diamines
(a) N-((2-(1-(3-(Trifluoromethyl)Phenyl)Ethylamino)-1H-Benzo[d]Imidazol-4-yl)Methyl) Methanesulfonamide
- Structure : Contains a trifluoromethylphenyl group linked to a benzimidazole core.
- Synthesis : Prepared via iodoacetic acid-mediated cyclization of thiourea derivatives.
- Properties : High yield (reported in ), with the trifluoromethyl group enhancing metabolic stability and lipophilicity. This highlights the role of -CF₃ in improving pharmaceutical relevance .
(b) Ethalfluralin (N-Ethyl-N-(2-Methyl-2-Propenyl)-2,6-Dinitro-4-(Trifluoromethyl)Benzenamine)
- Structure : Nitro and trifluoromethyl groups on a benzene ring, with ethyl and propenyl substituents.
- Applications : A pre-emergent herbicide. The trifluoromethyl group enhances binding to soil organic matter, prolonging activity. This contrasts with the target compound, which lacks the dinitro and alkylamine substituents critical for pesticidal activity .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|
| 4-Nitro-1-N-[3-(CF₃)Ph]Benzene-1,2-diamine | C₁₃H₁₁F₃N₃O₂ | -NO₂ (para), -CF₃Ph (N1) | Not reported | Synthetic intermediate |
| 3-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | -NO₂ (meta) | 157–161 | Dyes, ligands |
| 4-Nitro-1,2-phenylenediamine | C₆H₇N₃O₂ | -NO₂ (para) | 196–201 | High-stability intermediates |
| 2-Nitro-1,4-phenylenediamine | C₆H₇N₃O₂ | -NO₂ (ortho) | 134–140 | Hair dyes |
| Ethalfluralin | C₁₃H₁₄F₃N₃O₄ | -NO₂ (2,6), -CF₃ (para) | Not reported | Herbicide |
Key Research Findings and Implications
Nitro group position (para vs. meta/ortho) significantly impacts melting points and reactivity. Para-substitution generally confers higher thermal stability .
Synthetic Relevance :
- The synthesis of trifluoromethyl-containing diamines (e.g., ) often requires specialized reagents like iodoacetic acid or Raney nickel, highlighting the complexity of introducing -CF₃ groups .
Functional Comparisons :
- Unlike ethalfluralin, the target compound lacks dinitro and alkylamine groups, making it unsuitable as a pesticide but more relevant in pharmaceuticals or materials science .
Biological Activity
4-Nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine (CAS No. 735305-34-7) is an organic compound notable for its unique structural features, including a nitro group, a trifluoromethyl group, and a diamine structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C13H10F3N3O2, with a molecular weight of 297.237 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity as it facilitates membrane penetration.
| Property | Value |
|---|---|
| Molecular Formula | C13H10F3N3O2 |
| Molecular Weight | 297.237 g/mol |
| CAS Number | 735305-34-7 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration : The introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
- Trifluoromethylation : The addition of a trifluoromethyl group using reagents such as trifluoromethyl iodide.
- Reduction : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
These synthetic routes are essential for producing the compound in sufficient purity and yield for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nitroaniline compounds possess strong antibacterial properties against various pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. For example, related compounds have demonstrated cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The following table summarizes some key findings:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-116 | 2.3 |
| MCF-7 | 2.5 | |
| Doxorubicin | HCT-116 | 3.23 |
| MCF-7 | 3.5 |
These results suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound is likely mediated by its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with various biological macromolecules, leading to cellular damage or apoptosis in cancer cells. Additionally, the trifluoromethyl group may enhance the compound's interaction with lipid membranes, facilitating its uptake into cells.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Antimicrobial Activity : A study evaluated the efficacy of several nitro-substituted anilines against Gram-positive and Gram-negative bacteria, demonstrating that modifications to the aromatic ring significantly influence activity.
- Anticancer Studies : Research on quinoxaline derivatives indicated that structural modifications similar to those found in this compound can enhance anticancer properties, with some exhibiting IC50 values in the low micromolar range.
Q & A
Q. What are the standard synthetic routes for preparing 4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine?
A common method involves the reduction of nitro precursors. For example, nitro-substituted aromatic diamines can be synthesized via catalytic hydrogenation or chemical reduction using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours). Post-reduction, alkaline workup (10% NaOH) and extraction with ethyl acetate yield the diamine . For the trifluoromethylphenyl substituent, coupling reactions (e.g., Buchwald-Hartwig amination) may be employed to introduce the 3-(trifluoromethyl)phenyl group after nitro reduction.
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C-NMR : To confirm substitution patterns and amine proton environments. The nitro and trifluoromethyl groups induce distinct deshielding effects.
- FT-IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (C-F stretches) validate functional groups.
- LC-MS : To determine molecular ion ([M+H]⁺) and fragmentation patterns, ensuring purity and structural integrity .
Q. How can researchers address instability during storage?
Due to the sensitivity of aromatic diamines to oxidation, store the compound under inert gas (N₂/Ar) at –20°C in amber vials. Stabilize solutions with antioxidants (e.g., BHT) and avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How do electron-withdrawing groups (NO₂ and CF₃) influence reactivity in cross-coupling reactions?
The nitro group activates the aromatic ring toward electrophilic substitution at the ortho/para positions, while the trifluoromethyl group enhances electron deficiency, potentially directing reactivity to specific sites. Computational studies (DFT) can map charge distribution, and Hammett parameters (σₚ values: NO₂ = +1.27, CF₃ = +0.54) predict substituent effects on reaction rates .
Q. What challenges arise in crystallographic refinement of this compound?
- Disorder in CF₃ groups : The trifluoromethyl group may exhibit rotational disorder. Use restraints (SHELXL DELU/SIMU commands) to model thermal motion .
- Hydrogen bonding ambiguity : The amine protons participate in H-bonds with nitro groups, requiring neutron diffraction or Hirshfeld surface analysis for precise localization .
Q. How to resolve contradictions in NMR vs. X-ray structural data?
- Case study : If NMR suggests planar geometry but X-ray shows torsional distortion, perform conformational analysis (Mercury software) to compare solution vs. solid-state structures .
- Dynamic effects : Variable-temperature NMR can detect fluxional behavior (e.g., amine proton exchange) that XRD might miss .
Data Contradiction Analysis
Q. Conflicting melting points reported in literature: How to validate?
Q. Discrepancies in crystallographic space group assignments
- Resolution : Re-process raw diffraction data with multiple software (SHELXL, Olex2) to verify symmetry operations. Use the
PLATONADDSYM tool to check for missed symmetry .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
